Flizasertib
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Overview
Description
Flizasertib is a synthetic organic compound known for its role as a serine/threonine kinase inhibitor. It has been primarily investigated for its potential therapeutic applications in treating various diseases, including inflammatory bowel diseases . The molecular formula of this compound is C15H14FN3O, and it is characterized by its unique chemical structure, which includes a cyclopropyl group and a fluorinated pyrrolo[1,2-b][1,2,4]triazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flizasertib involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, typically using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Flizasertib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: Used as a model compound for studying kinase inhibition and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery research.
Mechanism of Action
Flizasertib exerts its effects by inhibiting serine/threonine kinases, which are enzymes involved in various cellular processes, including cell division, growth, and apoptosis . By binding to the active site of these kinases, this compound prevents their phosphorylation activity, thereby modulating downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in certain disease contexts.
Comparison with Similar Compounds
Flizasertib is unique among kinase inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Ripasudil: Another kinase inhibitor with a different chemical structure and target specificity.
Fasudil: A kinase inhibitor used primarily for its vasodilatory effects.
Sorafenib: A multi-kinase inhibitor with broader target specificity compared to this compound.
This compound stands out due to its selective inhibition of serine/threonine kinases and its potential therapeutic applications in inflammatory bowel diseases .
Properties
CAS No. |
2268739-68-8 |
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Molecular Formula |
C15H14FN3O |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
cyclopropyl-[(5S,7S)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl]methanone |
InChI |
InChI=1S/C15H14FN3O/c16-11-8-12(9-4-2-1-3-5-9)19-15(11)17-14(18-19)13(20)10-6-7-10/h1-5,10-12H,6-8H2/t11-,12-/m0/s1 |
InChI Key |
LMXPZWQVDDSYHH-RYUDHWBXSA-N |
Isomeric SMILES |
C1CC1C(=O)C2=NN3[C@@H](C[C@@H](C3=N2)F)C4=CC=CC=C4 |
Canonical SMILES |
C1CC1C(=O)C2=NN3C(CC(C3=N2)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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